(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
CAS No.: 637753-81-2
Cat. No.: VC6900379
Molecular Formula: C17H9ClO5
Molecular Weight: 328.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637753-81-2 |
|---|---|
| Molecular Formula | C17H9ClO5 |
| Molecular Weight | 328.7 |
| IUPAC Name | (2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C17H9ClO5/c18-16-10-3-1-8(19)5-12(10)22-14(16)7-15-17(21)11-4-2-9(20)6-13(11)23-15/h1-7,19-20H/b15-7- |
| Standard InChI Key | BJORVQIIJBQALF-CHHVJCJISA-N |
| SMILES | C1=CC2=C(C=C1O)OC(=C2Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Introduction
Structural and Nomenclatural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, reflecting its Z-configuration at the methylidene double bond, chloro and hydroxy substituents, and dihydrobenzofuranone core . The molecular formula, C₁₇H₉ClO₅, corresponds to a molecular weight of 328.7 g/mol .
Stereochemical and Functional Group Analysis
The Z-configuration of the methylidene group (C=C) is critical for maintaining planar geometry, enabling π-π stacking interactions in solid-state structures . The presence of two hydroxy groups (-OH) at positions 6 and 6' enhances hydrogen-bonding capacity, while the chloro substituent at position 3 introduces electronic effects that modulate reactivity . The dihydrobenzofuran-3-one moiety introduces a ketone group, contributing to redox activity and electrophilic character.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₉ClO₅ | |
| Molecular Weight | 328.7 g/mol | |
| SMILES Notation | C1=CC2=C(C=C1O)OC(=C2Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| InChIKey | BJORVQIIJBQALF-CHHVJCJISA-N |
Synthesis and Synthetic Analogues
Purification and Characterization
Post-synthetic purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Z-isomer, followed by recrystallization from ethanol . Structural confirmation is achieved through ¹H/¹³C NMR, IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry .
Table 2: Comparative Analysis of Benzofuran Derivatives
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Hydroxy groups facilitate solubility in polar solvents (e.g., DMSO, methanol), while the aromatic system favors dissolution in chloroform.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 220–250°C, attributed to strong intermolecular hydrogen bonding and π-stacking . Thermal decomposition typically occurs above 300°C, yielding chlorinated phenolic byproducts .
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Chlorinated benzofurans exhibit broad-spectrum antimicrobial effects, with MIC values against Staphylococcus aureus reported at 8–16 µg/mL for analogues. The chloro substituent enhances membrane disruption by increasing hydrophobicity.
Applications and Future Directions
Medicinal Chemistry
This compound’s scaffold is a candidate for developing tyrosinase inhibitors (skin depigmentation agents) and anti-inflammatory drugs, leveraging its redox-active quinone-methide tautomerism .
Materials Science
Conjugated π-systems and rigid geometry make it suitable for organic semiconductors or fluorescent probes, with emission maxima predicted in the 450–500 nm range .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume